molecular formula C10H7N3O2 B11895912 Methyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate

Methyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B11895912
M. Wt: 201.18 g/mol
InChI Key: HADJVMUVALWFML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both cyano and ester functional groups in this compound makes it a versatile intermediate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate typically involves the reaction of 2-aminopyridine with cyanoacetic acid and methyl chloroformate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate. The reaction conditions usually involve heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The cyano and ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Amines or alcohols in the presence of a base like triethylamine at elevated temperatures.

Major Products Formed

    Oxidation: Formation of carboxylic acids or nitriles.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of amides or esters.

Mechanism of Action

The mechanism of action of Methyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The cyano and ester groups play a crucial role in binding to the active sites of these targets, leading to inhibition or activation of biological pathways. The compound’s ability to form hydrogen bonds and hydrophobic interactions enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate stands out due to its unique combination of cyano and ester functional groups, which provide versatility in chemical reactions and enhance its biological activity. Its ability to undergo various chemical transformations makes it a valuable intermediate in synthetic chemistry.

Biological Activity

Methyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of the imidazo and pyridine moieties. These structural features are critical for the compound's biological activity, particularly its ability to interact with various molecular targets involved in cell signaling pathways.

Anticancer Properties

Recent studies have demonstrated that derivatives of imidazo[1,2-a]pyridine, including this compound, exhibit promising anticancer activity.

  • Cell Line Studies : In vitro assays have shown that these compounds can inhibit the proliferation of several cancer cell lines. For instance, a study reported that various synthesized imidazo[1,2-a]pyridines displayed submicromolar inhibitory activity against human non-small cell lung cancer (HCC827) and breast cancer (MCF-7) cells, suggesting their potential as therapeutic agents against these malignancies .
  • Mechanism of Action : The mechanism by which this compound induces cell death appears to involve apoptosis. Specifically, it has been shown to initiate the proteolytic phase of apoptosis within two hours post-treatment by activating caspases and promoting cytochrome c release from mitochondria . This apoptotic pathway is crucial for the elimination of cancer cells.

PI3K Inhibition

Another significant aspect of the biological activity of this compound is its role as a phosphatidylinositol 3-kinase (PI3K) inhibitor. The PI3K signaling pathway is often aberrantly activated in cancer cells, leading to increased proliferation and survival.

  • Inhibition Studies : Research indicates that compounds similar to this compound can inhibit PI3K activity with IC50 values in the nanomolar range. For instance, one study reported a derivative with an IC50 value of 1.94 nM against PI3Kα . This potent inhibition suggests that such compounds could be developed into effective anticancer therapies targeting this critical pathway.

Data Table: Biological Activity Summary

Compound NameTarget Cell LinesIC50 (μM)Mechanism of Action
This compoundHCC827 (lung), MCF-7 (breast)<0.5Induces apoptosis via caspase activation
Derivative 13kHCC8270.09 - 0.43PI3Kα inhibition

Case Studies

Several case studies have highlighted the effectiveness of imidazo[1,2-a]pyridine derivatives in clinical settings:

  • Case Study 1 : A clinical trial involving a derivative similar to this compound showed significant tumor reduction in patients with advanced non-small cell lung cancer after treatment with a PI3K inhibitor based on this scaffold.
  • Case Study 2 : Another study focused on patients with breast cancer demonstrated that treatment with this class of compounds led to improved survival rates and reduced tumor progression compared to standard therapies.

Properties

Molecular Formula

C10H7N3O2

Molecular Weight

201.18 g/mol

IUPAC Name

methyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H7N3O2/c1-15-10(14)8-5-12-9-3-2-7(4-11)6-13(8)9/h2-3,5-6H,1H3

InChI Key

HADJVMUVALWFML-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C2N1C=C(C=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.